3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one
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Overview
Description
3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one is a complex organic compound that features both benzothiazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one typically involves the reaction of 2-aminobenzothiazole with an appropriate indole derivative under specific conditions. One common method involves the condensation of 2-aminobenzothiazole with ethyl acetoacetate in the presence of sodium acetate and ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- **2-(Benzothiazol-2-yl-hydrazono)-5-[1-(4-methoxyphenyl)ethylidene]-4-thiazolidinone
- **4-[(Substituted-benzothiazol-2-yl)-hydrazono]-3-methyl-4H-isoxazol-5-ones
Uniqueness
3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one is unique due to its dual benzothiazole and indole structure, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yldiazenyl)-1H-indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS/c20-14-13(9-5-1-2-6-10(9)16-14)18-19-15-17-11-7-3-4-8-12(11)21-15/h1-8,16,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUVEXBEAVKSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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